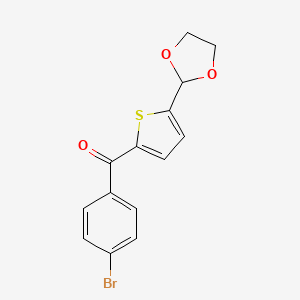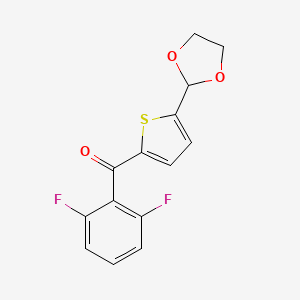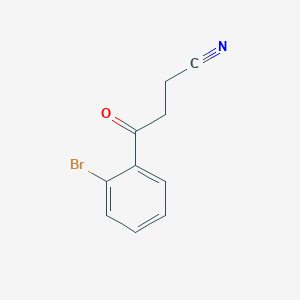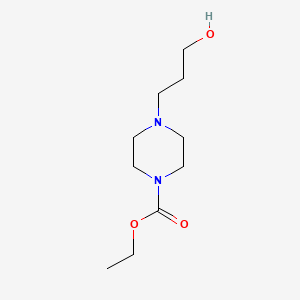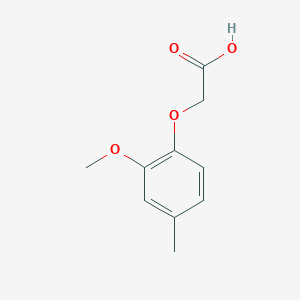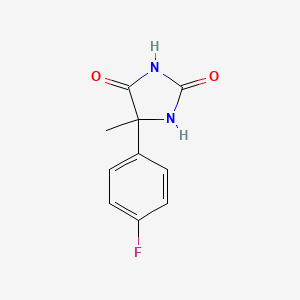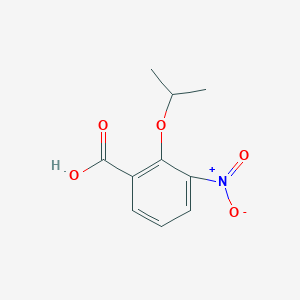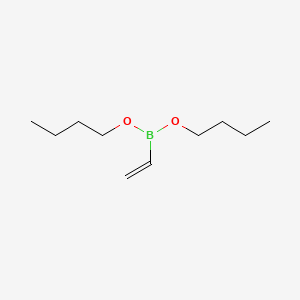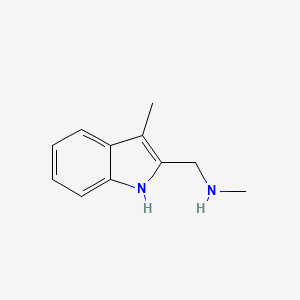
N-甲基-1-(3-甲基-1H-吲哚-2-基)甲胺
描述
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring system substituted with a methyl group and a methanamine group, making it a versatile molecule in synthetic and medicinal chemistry .
科学研究应用
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .
Result of Action
The result of the action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can vary depending on the specific biological target and pathway involved. For example, one study found that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization .
Action Environment
The action, efficacy, and stability of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . More research is needed to fully understand how environmental factors influence the action of this compound.
安全和危害
生化分析
Biochemical Properties
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound may also interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of neurotransmitter receptors, this compound can alter cell function and communication. Furthermore, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can impact gene expression, leading to changes in the production of specific proteins and enzymes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine involves its interaction with various biomolecules. At the molecular level, this compound can bind to specific receptors, such as serotonin receptors, influencing their activity. Additionally, it may inhibit or activate enzymes, such as MAO, by binding to their active sites . These interactions can lead to changes in gene expression, further modulating cellular function and contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidative deamination by MAO, leading to the formation of metabolites that are further processed by other enzymes . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacological effects and potential therapeutic applications.
Subcellular Localization
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of 3-methylindole with formaldehyde and methylamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
相似化合物的比较
N-Methyltryptamine: Another indole derivative with similar structural features but different biological activities.
1H-Indole-3-ethanamine: Shares the indole ring system but differs in the substitution pattern, leading to distinct chemical and biological properties.
Uniqueness: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other indole derivatives. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in various fields of research .
属性
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMUFNSHIFWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650278 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-67-6 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
